4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine
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Overview
Description
4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a morpholine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine typically involves multiple steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Sulfonylation: The brominated pyrazole is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated pyrazole is reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Cyclization: Catalysts like palladium or copper salts are often employed, along with ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or amines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry
In chemistry, 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or mechanical properties .
Mechanism of Action
The mechanism of action of 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog that lacks the sulfonyl and morpholine groups.
4-(((4-Bromo-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine: Similar structure but without the methyl group on the pyrazole ring.
4-(((4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine: A chloro analog that can provide insights into the effects of different halogens.
Uniqueness
The uniqueness of 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the sulfonyl and morpholine groups enhance its solubility and reactivity .
Properties
Molecular Formula |
C9H14BrN3O3S |
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Molecular Weight |
324.20 g/mol |
IUPAC Name |
4-[(4-bromo-2-methylpyrazol-3-yl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C9H14BrN3O3S/c1-12-9(8(10)6-11-12)7-17(14,15)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3 |
InChI Key |
QKLKLYAHJZSSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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